N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
Synthesis Analysis
The synthesis of similar indole derivatives often involves the reaction of tryptamine with other compounds . For example, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was obtained in high yield in the reaction between tryptamine and naproxen . The exact synthesis method for your compound would depend on the specific structure of the pyrazolo[4,3-c]pyridine moiety.Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure. Indole derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that your compound can undergo would depend on the reactivity of the pyrazolo[4,3-c]pyridine moiety and the presence of any functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed through experimental measurements. These properties include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
The compound under discussion is associated with the broader class of heterocyclic compounds that have been synthesized and evaluated for various scientific purposes, including potential biological activities. While the specific chemical compound was not directly identified in the accessible literature, related research provides insights into the synthesis techniques and applications of similar heterocyclic compounds.
Synthesis Techniques : Novel heterocyclic compounds, including pyrazolopyridine derivatives, have been synthesized through different chemical reactions. These compounds are expected to exhibit significant biological activities due to their unique structural features. Techniques involve the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the flexibility in synthesizing diverse heterocyclic frameworks (Ghaedi et al., 2015).
Biological Activities : Related research has focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these heterocyclic compounds. The structure-activity relationship (SAR) was discussed, emphasizing the importance of the molecular structure in biological efficacy (Rahmouni et al., 2016).
Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with heterocyclic structures similar to the one , have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. This research illustrates the potential of heterocyclic compounds in addressing infectious diseases (Gezginci et al., 1998).
Properties
IUPAC Name |
5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-24-10-14(17-15(11-24)19(26)23-22-17)18(25)20-8-7-12-9-21-16-6-4-3-5-13(12)16/h3-6,9-11,21H,2,7-8H2,1H3,(H,20,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDDTMMJFMSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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